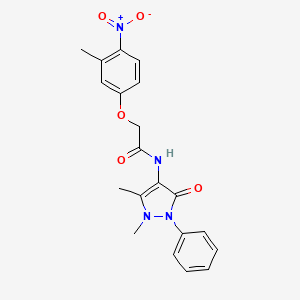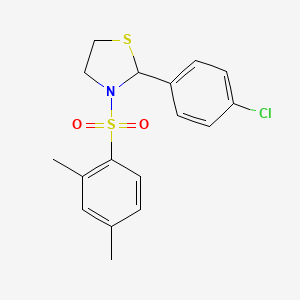![molecular formula C20H19NO B11648308 2-(2,4-dimethylphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B11648308.png)
2-(2,4-dimethylphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dimethylphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine: tetrahydro-2-(4-methoxyphenyl)-2H-1,3-oxazine , belongs to the class of oxazines . Oxazines are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . The compound’s chemical formula is C₁₁H₁₅NO₂ .
準備方法
Synthetic Routes:: The synthesis of this compound involves cyclization of hydrazones using triphosgene in dichloromethane, resulting in the formation of 1,3-oxazines . The reaction proceeds as follows:
HydrazoneTriphosgene1,3-oxazine
Industrial Production:: While specific industrial production methods for this compound are not widely documented, laboratory-scale synthesis provides valuable insights into its preparation.
化学反応の分析
Reactivity:: 2-(2,4-dimethylphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine can undergo various reactions, including:
- Oxidation
- Reduction
- Substitution
- Oxidation : Typically involves oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
- Reduction : Reduction can be achieved using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
- Substitution : Substitution reactions may occur with nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products:: The specific products formed during these reactions would depend on the reaction conditions and reagents used.
科学的研究の応用
2-(2,4-dimethylphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine finds applications in:
- Medicinal Chemistry : Its unique structure may contribute to novel drug development.
- Biological Studies : Investigating its effects on biological systems.
- Industry : Potential use in materials science or other industrial applications.
作用機序
The precise mechanism by which this compound exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.
類似化合物との比較
While I don’t have a direct list of similar compounds, it’s worth exploring related heterocyclic structures to highlight its uniqueness.
特性
分子式 |
C20H19NO |
|---|---|
分子量 |
289.4 g/mol |
IUPAC名 |
2-(2,4-dimethylphenyl)-1,3-dihydrobenzo[f][1,3]benzoxazine |
InChI |
InChI=1S/C20H19NO/c1-14-7-9-19(15(2)11-14)21-12-18-17-6-4-3-5-16(17)8-10-20(18)22-13-21/h3-11H,12-13H2,1-2H3 |
InChIキー |
ZREYQDYKJDNZJL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)N2CC3=C(C=CC4=CC=CC=C34)OC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![dimethyl 4,4'-[(5-tert-butyl-2-oxocyclohexane-1,3-diylidene)di(E)methylylidene]dibenzoate](/img/structure/B11648225.png)

![Ethyl (2Z)-2-({3-[(4-fluorophenyl)methoxy]phenyl}methylidene)-7-methyl-3-oxo-5-[2-(propan-2-yloxy)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11648229.png)
![{3-(3,4-dimethoxyphenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}(phenyl)methanone](/img/structure/B11648237.png)
![(6Z)-5-imino-6-{3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11648244.png)
![2-(2-Bromophenyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11648248.png)

![4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B11648273.png)

![methyl 6-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B11648292.png)
![2-Amino-4-(4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B11648298.png)
![8-morpholin-4-yl-N-pentyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11648300.png)
![3-chloro-1-(3-chloro-4-methylphenyl)-4-[(2-ethoxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B11648319.png)
![3,5-dimethyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11648327.png)
